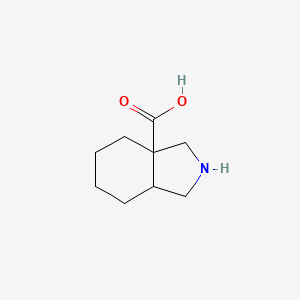

octahydro-1H-isoindole-3a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The molecule “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 27 atoms . It is also known by other names such as cis-Octahydroisoindole .

Molecular Structure Analysis

The molecular structure of “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” is complex, with a total of 27 atoms. It includes 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Peptide Applications

- N-protected Derivatives and Peptide Synthesis : The preparation of N-protected derivatives of octahydroindole-2-carboxylic acid (a proline analogue) has been described, showcasing the synthesis of enantiomerically pure forms of the acid, which are crucial for peptide synthesis. This highlights its utility in creating biologically active peptides and its efficient isolation in multigram quantities for such purposes (Sayago, Jiménez, & Cativiela, 2007).

- Orthopalladation and Carbonylation : Research on the orthopalladation of methyl arylglycinate derivatives, leading to the single-step production of substituted isoindolin-1-one-3-carboxylates, underlines another application. These compounds serve as valuable synthetic intermediates, transformable into octahydroisoindole-1-carboxylic acid derivatives, emphasizing the compound's role in synthesizing biologically active molecules (Nieto et al., 2011).

Structural Applications

- Polyproline Structure Formation : A study discussed the formation of an oligoproline structure using octahydroindole-2-carboxylic acid, demonstrating its application in mimicking the structural components of pharmaceutically active peptides and drugs. This work provides insights into the structural and energetic contributions of appended residues, revealing the acid's potential in forming biologically relevant structures (Kubyshkin & Budisa, 2017).

Synthesis of Enantiopure Derivatives

- Alpha-Substituted Derivatives : The synthesis of enantiopure alpha-substituted derivatives of octahydroindole-2-carboxylic acid has been reported, demonstrating the compound's significance in achieving stereochemical control in the alkylation reactions. This highlights its utility in preparing alpha-substituted analogues for incorporation into peptides, showcasing the chemical versatility and application in medicinal chemistry (Sayago, Calaza, Jiménez, & Cativiela, 2009).

Wirkmechanismus

Target of Action

Octahydro-1H-isoindole-3a-carboxylic acid, also known as 1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid or Octahydro-3aH-isoindole-3a-carboxylic acid, is primarily used as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, the RAAS’s ability to increase blood pressure is diminished . This leads to downstream effects such as reduced vasoconstriction and decreased release of aldosterone, a hormone that promotes sodium and water retention .

Result of Action

The molecular and cellular effects of this compound’s action, through its role in the production of Perindoprilat, include the inhibition of ACE at the cellular level, leading to systemic effects such as lowered blood pressure . This can be beneficial in conditions like hypertension and heart failure .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXKZRQIOTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)

![4-ethyl-5-fluoro-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2775218.png)

![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)

![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)